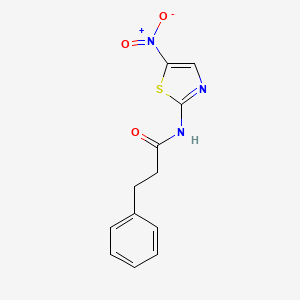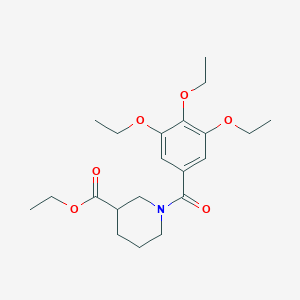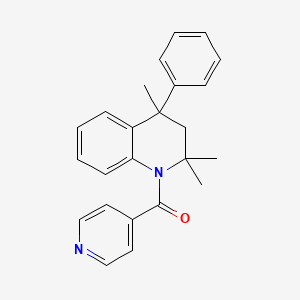
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylpropanamide
Descripción general
Descripción
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylpropanamide, also known as nitazoxanide, is a synthetic antiparasitic and antiviral drug that has been extensively studied in the scientific community. Nitazoxanide was first synthesized in the 1990s and has since been used in the treatment of various parasitic and viral infections.
Mecanismo De Acción
The exact mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylpropanamide is not fully understood. However, it is believed to work by interfering with the energy metabolism of parasites and viruses. Nitazoxanide has been shown to inhibit the activity of pyruvate:ferredoxin oxidoreductase, an enzyme that is essential for the energy metabolism of many parasites. It has also been shown to inhibit the replication of viruses by interfering with the maturation of viral particles.
Biochemical and Physiological Effects
Nitazoxanide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are important for the immune response. Nitazoxanide has also been shown to increase the activity of natural killer cells, which are important for killing infected cells. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitazoxanide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. In addition, it has a broad spectrum of activity against parasites and viruses, making it a useful tool for studying these organisms. However, there are also some limitations to the use of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylpropanamide in lab experiments. It can be toxic at high concentrations, which can limit its use in certain assays. In addition, it can be difficult to solubilize, which can limit its bioavailability in some experiments.
Direcciones Futuras
There are a number of future directions for the study of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylpropanamide. One area of research is the development of new formulations of this compound that are more bioavailable and have fewer side effects. Another area of research is the identification of new targets for this compound, which could lead to the development of new drugs for the treatment of parasitic and viral infections. Finally, there is a need for more clinical trials to evaluate the efficacy of this compound in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Nitazoxanide has been extensively studied for its antiviral and antiparasitic properties. It has been shown to be effective against a wide range of parasites, including Cryptosporidium parvum, Giardia lamblia, and Entamoeba histolytica. Nitazoxanide has also been shown to have antiviral activity against a number of viruses, including influenza, hepatitis B and C, and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(7-6-9-4-2-1-3-5-9)14-12-13-8-11(19-12)15(17)18/h1-5,8H,6-7H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBAKMTZJCMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3954219.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-5-iodobenzamide](/img/structure/B3954238.png)
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B3954242.png)
![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3954243.png)


![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)

![5-benzyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3954275.png)

![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B3954286.png)
![5-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3954293.png)

